2-Cyclopentyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
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Overview
Description
2-Cyclopentyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features a cyclopentyl group, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of a piperidine derivative with a pyrimidine-containing alkyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, lithium diisopropylamide (LDA) in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Cyclopentyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
2-Cyclopentyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
2-Cyclopentyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-cyclopentyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-14-10-19-18(20-11-14)23-13-16-7-4-8-21(12-16)17(22)9-15-5-2-3-6-15/h10-11,15-16H,2-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUIOVYKKWFYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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